molecular formula C9H9N3O2 B13688448 [3-(4-Methyl-2-pyridyl)-1,2,4-oxadiazol-5-yl]methanol

[3-(4-Methyl-2-pyridyl)-1,2,4-oxadiazol-5-yl]methanol

Cat. No.: B13688448
M. Wt: 191.19 g/mol
InChI Key: UWLFWFPCTAVFQY-UHFFFAOYSA-N
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Description

[3-(4-Methyl-2-pyridyl)-1,2,4-oxadiazol-5-yl]methanol is an organic compound that features a pyridine ring substituted with a methyl group, an oxadiazole ring, and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(4-Methyl-2-pyridyl)-1,2,4-oxadiazol-5-yl]methanol typically involves the formation of the oxadiazole ring followed by the introduction of the pyridine and methanol groups. One common method includes the cyclization of a suitable precursor, such as a hydrazide, with an appropriate nitrile under acidic or basic conditions to form the oxadiazole ring. Subsequent functionalization steps introduce the pyridine and methanol groups.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize catalysts and optimized reaction conditions to ensure efficient production. For example, the use of Raney nickel in a continuous flow system can facilitate the selective methylation of pyridine derivatives .

Chemical Reactions Analysis

Types of Reactions

[3-(4-Methyl-2-pyridyl)-1,2,4-oxadiazol-5-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of reduced oxadiazole derivatives.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

[3-(4-Methyl-2-pyridyl)-1,2,4-oxadiazol-5-yl]methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of [3-(4-Methyl-2-pyridyl)-1,2,4-oxadiazol-5-yl]methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it could inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Pyridine derivatives: Compounds like 2-methylpyridine and 4-methylpyridine share structural similarities.

    Oxadiazole derivatives: Compounds such as 1,2,4-oxadiazole and its substituted derivatives.

Uniqueness

[3-(4-Methyl-2-pyridyl)-1,2,4-oxadiazol-5-yl]methanol is unique due to the combination of its functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

[3-(4-methylpyridin-2-yl)-1,2,4-oxadiazol-5-yl]methanol

InChI

InChI=1S/C9H9N3O2/c1-6-2-3-10-7(4-6)9-11-8(5-13)14-12-9/h2-4,13H,5H2,1H3

InChI Key

UWLFWFPCTAVFQY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)C2=NOC(=N2)CO

Origin of Product

United States

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